molecular formula C16H19Cl2N3O3 B5406412 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5406412
M. Wt: 372.2 g/mol
InChI Key: LGULRPMFNKJILL-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a pyridinylmethylamino substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of a suitable aromatic precursor to introduce the chlorine atom at the desired position.

    Aminomethylation: The pyridinylmethylamino group is introduced via a Mannich reaction, where formaldehyde, pyridine, and an amine are reacted with the aromatic intermediate.

    Acetamidation: The final step involves the reaction of the aminomethylated intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, alkoxides, or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of chlorine or methoxy groups with other functional groups.

Scientific Research Applications

2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-6-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
  • 2-[2-Chloro-6-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Uniqueness

  • Structural Differences : The position of the pyridinylmethylamino group can significantly influence the compound’s reactivity and biological activity.
  • Functional Properties : Variations in the structure can lead to differences in solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

2-[2-chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3.ClH/c1-22-14-7-12(6-13(17)16(14)23-10-15(18)21)9-20-8-11-2-4-19-5-3-11;/h2-7,20H,8-10H2,1H3,(H2,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGULRPMFNKJILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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